(Methylthio)acetaldehyde dimethyl acetal
CAS No.: 40015-15-4
Cat. No.: VC20746146
Molecular Formula: C5H12O2S
Molecular Weight: 136.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40015-15-4 |
|---|---|
| Molecular Formula | C5H12O2S |
| Molecular Weight | 136.22 g/mol |
| IUPAC Name | 1,1-dimethoxy-2-methylsulfanylethane |
| Standard InChI | InChI=1S/C5H12O2S/c1-6-5(7-2)4-8-3/h5H,4H2,1-3H3 |
| Standard InChI Key | DVOAQLUDKIFSNB-UHFFFAOYSA-N |
| SMILES | COC(CSC)OC |
| Canonical SMILES | COC(CSC)OC |
Introduction
Physical and Chemical Properties
(Methylthio)acetaldehyde dimethyl acetal exists as a liquid at ambient temperature, typically appearing colorless to light yellow depending on purity and storage conditions . The compound exhibits several characteristic physical properties that are important for its handling, storage, and application in chemical processes.
Key Physical Properties
The physical properties of (Methylthio)acetaldehyde dimethyl acetal are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Physical State | Liquid | |
| Appearance | Yellow to colorless | |
| Density | 1.022 g/cm³ | |
| Boiling Point | 170-171°C | |
| Flash Point | 53°C (127°F) | |
| Refractive Index | 1.4528 | |
| Molecular Weight | 136.21 g/mol |
These physical properties indicate that the compound is a moderately high-boiling liquid with a density similar to water. The flash point of 53°C classifies it as a flammable liquid, necessitating appropriate safety precautions during handling and storage .
Chemical Reactivity and Stability
As a compound containing both acetal and thioether functional groups, (Methylthio)acetaldehyde dimethyl acetal exhibits reactivity characteristic of these structural features. Acetals are known to hydrolyze under acidic conditions, potentially releasing the corresponding aldehyde and alcohol components. The methylthio group provides opportunities for various sulfur-based transformations, including oxidation to sulfoxides or sulfones, and participation in alkylation reactions.
The compound's stability at ambient conditions appears relatively good, though as with many acetals, it may be sensitive to prolonged exposure to moisture, particularly in acidic environments. Long-term storage recommendations typically include keeping the container tightly closed in a cool, dry place .
| Supplier | Brand | Purity | Catalog Numbers | Package Sizes |
|---|---|---|---|---|
| Thermo Scientific | Thermo Scientific Chemicals | 97% | AAB2266714, B22667.14 | 25g |
| TCI America | TCI America | 98.0+% (GC) | M22365G, M223625G | 5g, 25g |
These high purity grades make the compound suitable for synthetic chemistry applications where purity is critical for reaction outcomes and product quality .
Identification and Analytical Characterization
For analytical identification and characterization purposes, (Methylthio)acetaldehyde dimethyl acetal can be recognized through various database identifiers and analytical techniques:
Chemical Identifiers
The following table summarizes key chemical identifiers used in databases and literature:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume